molecular formula C20H25FN4O B6026996 7-[(2-Fluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one

7-[(2-Fluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6026996
M. Wt: 356.4 g/mol
InChI Key: RPHCGRMSVSKQDJ-UHFFFAOYSA-N
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Description

7-[(2-Fluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[45]decan-6-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Fluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenyl group: This step usually involves a nucleophilic substitution reaction where a fluorophenyl group is introduced.

    Attachment of the pyrazolylmethyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(2-Fluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

7-[(2-Fluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-[(2-Fluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2-Fluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O/c1-23-12-16(11-22-23)13-24-10-8-20(15-24)7-4-9-25(19(20)26)14-17-5-2-3-6-18(17)21/h2-3,5-6,11-12H,4,7-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHCGRMSVSKQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCC3(C2)CCCN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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